1-(difluoromethyl)-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Key reagents and catalysts used in these steps include difluoromethylating agents, sulfonyl chlorides, and various bases and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired outcomes .
Major Products: Major products from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide moiety can interact with active sites of target proteins, modulating their activity .
Comparison with Similar Compounds
- 1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
- 1-(CHLOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[2-(3-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs .
Properties
Molecular Formula |
C19H26F2N4O2S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[[2-(3-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H26F2N4O2S/c1-13-7-6-10-24(12-13)17-9-5-4-8-16(17)11-22-28(26,27)18-14(2)23-25(15(18)3)19(20)21/h4-5,8-9,13,19,22H,6-7,10-12H2,1-3H3 |
InChI Key |
YNQYZXLCDRZKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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